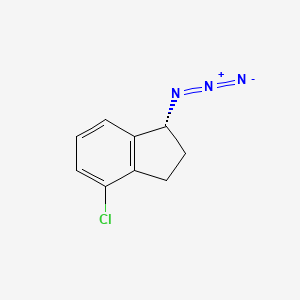

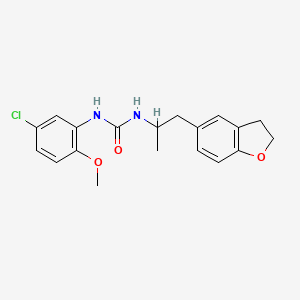

(1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The compound is a highly reactive azide that can participate in various chemical reactions, making it a versatile tool for researchers.

Aplicaciones Científicas De Investigación

Novel Synthesis Approaches

A novel synthesis pathway for derivatives of 2,3-dihydro-1H-indene, utilizing bicyclo[2.1.1]hex-2-ene as a starting material, demonstrates the versatility of these compounds in synthetic chemistry. This method showcases the strategic introduction of chloro-substituted α-pyrones, leading to the efficient generation of the title compound with improved yield and selectivity. The unique NMR characteristics of these compounds have been thoroughly analyzed, offering insights into their structural and electronic properties (Christl & Cohrs, 2015).

Material and Photophysical Properties

Research into the chemistry of metal-bound anion radicals, including the reaction of dihydride complexes with azo compounds, highlights the potential of (1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene derivatives in creating novel chelates. These complexes exhibit unique photophysical properties, suggesting applications in materials science, particularly in the development of new photoreactive materials (Shivakumar et al., 2000).

Application in Polymer Science

The inclusion of dihydromethano groups to fullerene derivatives has been shown to significantly enhance the performance of bulk heterojunction organic solar cells. By modifying the electronic structure of the fullerene core, these derivatives demonstrate increased electron mobility and improved solar cell efficiency, highlighting the potential of this compound in renewable energy technologies (Matsuo et al., 2013).

Advanced Material Applications

Investigations into main-chain azobenzene polymers, synthesized through thermal 1,3-dipolar cycloaddition, reveal the photoreactive behavior of these materials. This process enables the synthesis of soluble polymers with excellent film-forming abilities and thermal stability, suggesting potential applications in photoresponsive devices and coatings (Xue et al., 2010).

Propiedades

IUPAC Name |

(1R)-1-azido-4-chloro-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMACNSODEZCDIR-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N=[N+]=[N-])C=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N=[N+]=[N-])C=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-chloropropanamide](/img/structure/B2915094.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2915096.png)

![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2915098.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2915099.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2915103.png)

![5-(2-methoxyethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2915104.png)

![6-chloro-N-(1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2915105.png)

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[5-(4-nitrophenyl)furan-2-yl]ethanone](/img/structure/B2915109.png)

![Spiro[3.3]heptan-2-ylmethyl methanesulfonate](/img/structure/B2915114.png)